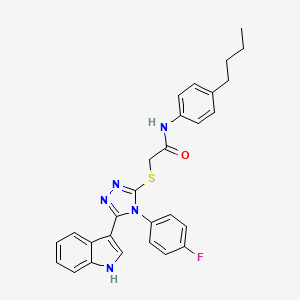

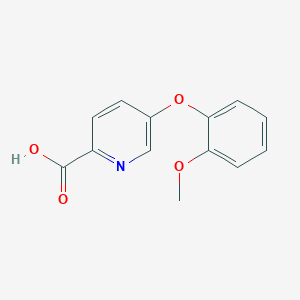

![molecular formula C24H26N2OS B2583243 1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2034294-72-7](/img/structure/B2583243.png)

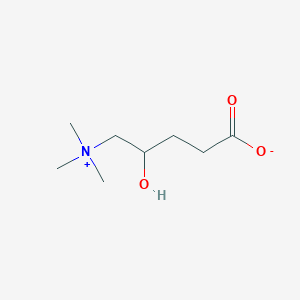

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a useful research compound. Its molecular formula is C24H26N2OS and its molecular weight is 390.55. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity and Molecular Modelling

The compound has been explored for its potential anticonvulsant properties. Researchers synthesized derivatives of naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro [4.4]nonane-3,8-dione, exhibiting promising results in delaying strychnine-induced seizures in vivo. The compounds demonstrated significant delay in the onset of convulsions and prolonged survival time compared to phenobarbital, suggesting their potential as anticonvulsant agents. Molecular modelling indicated that these compounds might exhibit CNS depressant activity through modulation of the benzodiazepine allosteric site in GABA-A receptors (Ghareb, Abdel Daim, El-Sayed, & Elgawish, 2017).

One-Pot Synthesis and Organocatalysis

The compound has been utilized in a novel one-pot synthesis method for 4-aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones. This method features thiourea dioxide as an efficient and reusable organocatalyst, providing advantages such as good yields, atom economy, short reaction times, and a recyclable catalyst with a very easy work-up (Ghashang, Mansoor, Logaiya, & Aswin, 2015).

Antibacterial Activity

A derivative of the compound, 1-(4-(piperidin-1-yl) phenyl) ethanone, was synthesized and further processed to yield compounds with notable antibacterial activity. The reaction series under microwave irradiation led to the formation of isoindoline-1,3-diones, which were then screened for their antibacterial properties, showing effectiveness against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).

Chemosensor Development

Researchers synthesized derivatives of the compound to act as chemosensors for transition metal ions. These compounds exhibited remarkable selectivity and sensitivity, particularly towards Cu2+ ions, in various solvent mixtures. The complexation of these compounds with metal ions led to significant color changes, facilitating their use as effective chemosensors. The study also included a detailed investigation of the vibrational spectra, 1H NMR chemical shifts, and optical properties derived from density functional theory (Gosavi-Mirkute et al., 2017).

Propiedades

IUPAC Name |

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2OS/c27-24(16-19-6-3-5-18-4-1-2-7-22(18)19)25-12-8-21(9-13-25)26-14-10-23-20(17-26)11-15-28-23/h1-7,11,15,21H,8-10,12-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMCRXXWWIDUJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2583166.png)

![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2583168.png)

![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)

![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)